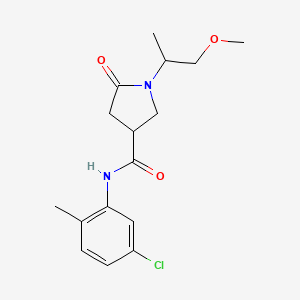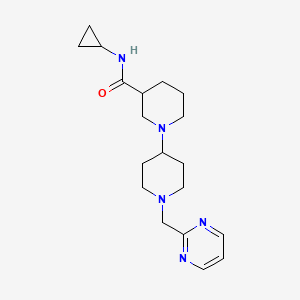![molecular formula C23H20N2O B5438844 3-methyl-12-phenyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B5438844.png)
3-methyl-12-phenyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-12-phenyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one, also known as GBR 12909, is a synthetic compound that belongs to the phenyltropane family. This compound has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Wirkmechanismus
3-methyl-12-phenyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one 12909 acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound 12909 increases the levels of dopamine in the brain, which can improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound 12909 has been shown to increase dopamine levels in the brain, which can improve the symptoms of neurological disorders. However, this compound 12909 has also been shown to have some negative effects, including the potential for addiction and abuse.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-12-phenyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one 12909 has several advantages for use in lab experiments, including its potent inhibition of the dopamine transporter and its potential use in the treatment of various neurological disorders. However, this compound 12909 also has some limitations, including the potential for addiction and abuse.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-12-phenyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one 12909, including the development of new compounds with improved selectivity and potency for the dopamine transporter, the investigation of the potential use of this compound 12909 in the treatment of other neurological disorders, and the investigation of the potential for this compound 12909 to be used in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the potential for addiction and abuse associated with this compound 12909.
Synthesemethoden
The synthesis of 3-methyl-12-phenyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one 12909 involves several steps, including the condensation of 2-phenylacetonitrile with 1,2,3,4-tetrahydroisoquinoline, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the resulting amine with 3-methylbenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
3-methyl-12-phenyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one 12909 has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, ADHD, and addiction. Studies have shown that this compound 12909 acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound 12909 increases the levels of dopamine in the brain, which can improve the symptoms of these neurological disorders.
Eigenschaften
IUPAC Name |
3-methyl-12-phenyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-14-10-11-16-17(24-14)12-13-19-22(16)21(15-6-3-2-4-7-15)23-18(25-19)8-5-9-20(23)26/h2-4,6-7,10-13,21,25H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZILWXKGEPUKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC=CC=C5)C(=O)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5438761.png)
![8-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5438764.png)

![1,4-dimethyl-9-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5438800.png)
![1-[2-methoxy-4-(methylthio)benzoyl]indoline](/img/structure/B5438812.png)
![6,7-dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5438815.png)

![methyl (2-{[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]amino}-2-oxoethyl)carbamate](/img/structure/B5438823.png)
![N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5438829.png)
![N-cyclopropyl-1-[(2-methoxyphenyl)acetyl]-2-piperazinecarboxamide](/img/structure/B5438837.png)
![1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5438843.png)


![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5438861.png)